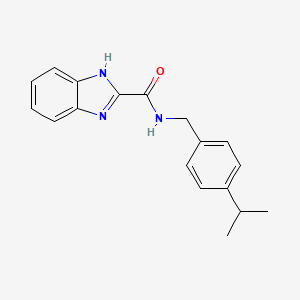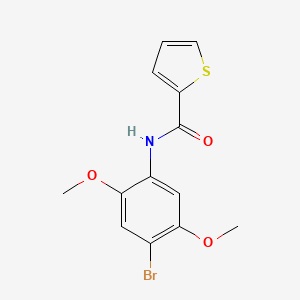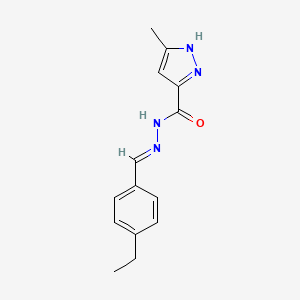![molecular formula C23H31N3O2 B5558486 3-(3-hydroxy-3-methylbutyl)-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]benzamide](/img/structure/B5558486.png)
3-(3-hydroxy-3-methylbutyl)-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-hydroxy-3-methylbutyl)-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]benzamide is a compound related to the quinazoline family. Quinazolines are heterocyclic compounds that have been studied for various applications in medicinal chemistry due to their diverse biological activities.
Synthesis Analysis
The synthesis of compounds related to this chemical often involves reactions of anthranilamides with isocyanates or other reagents. For instance, the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one, a similar compound, was achieved from anthranilamide and 2-chloroethyl isocyanate either by reflux in methanol or stirring at room temperature in acetonitrile, leading to intermediate compounds which were subsequently cyclized (Chern et al., 1988).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives can be complex, often involving multi-step reactions and formation of intermediate products. The structure often includes a quinazoline ring attached to various substituents which define the properties and reactivity of the compound.
Chemical Reactions and Properties
Quinazoline derivatives can undergo various chemical reactions, leading to a range of products. For example, the reaction of 2-(methylamino) benzamide with levulinic acid can lead to tetrahydropyrrolo[2,1-b]quinazoline-1,9-diones (Yamato & Takeuchi, 1982). These reactions are typically influenced by the substituents on the quinazoline ring.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatization
The synthesis of quinazolinone derivatives involves various reactions and modifications to explore their biological activities. Ozaki et al. (1983) described derivatizations of 2-ethoxycarbonylalkyl-1-substituted-4(1H)-quinazolinones, leading to compounds with potential biological activities (Ozaki, Yamada, & Oine, 1983). Similarly, El-hashash et al. (2016) developed a method for synthesizing novel compounds from 6-iodo-2-isopropyl-4H-3,1-benzoxazin-4-one as a building block, expanding the library of heterocyclic compounds of biological importance (El-hashash, El-Naggar, El‐Bordany, Marzouk, & Nawar, 2016).
Anticancer Activity
The exploration of anticancer activities of quinazolinone and benzamide derivatives is a significant area of research. El-hashash et al. (2018) synthesized a series of these derivatives, evaluating their anti-proliferative activity against cancer cell lines, with some compounds showing potent activity comparable to doxorubicin (El-hashash, Salem, & Ali Mohamed Al-Mabrook, 2018).
Antimicrobial and Anti-inflammatory Activities
The antimicrobial and anti-inflammatory activities of benzoxazinone and quinazolinone derivatives have also been studied. El-hashash et al. (2016) reported on the synthesis and evaluation of these compounds, revealing significant activities comparable to standard drugs (El-hashash, Azab, Abd El-Aziz Faty, & Amr, 2016).
Herbicidal Evaluation
Research into the herbicidal potential of quinazolin-4-one derivatives has shown that these compounds exhibit high levels of phytotoxicity against certain plant species. Aibibuli et al. (2012) discussed the synthesis and herbicidal evaluation of 4H-3,1-benzoxazin-4-ones and 3H-quinazolin-4-ones, identifying them as potential plant hormone inhibitors (Aibibuli, Wang, Tu, Huang, & Zhang, 2012).
Eigenschaften
IUPAC Name |
3-(3-hydroxy-3-methylbutyl)-N-[2-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2/c1-16-19-9-4-5-10-20(19)26-21(25-16)12-14-24-22(27)18-8-6-7-17(15-18)11-13-23(2,3)28/h6-8,15,28H,4-5,9-14H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCLQFWODCEWLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCC2=NC(=N1)CCNC(=O)C3=CC=CC(=C3)CCC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-hydroxy-3-methylbutyl)-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R*,3S*)-7-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5558404.png)

![2,4-dimethyl-3-phenyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one](/img/structure/B5558410.png)
![3-benzyl-5-cyclohexyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B5558414.png)
![(3S*,4R*)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-pyridin-4-ylpyrrolidine-3-carboxylic acid](/img/structure/B5558415.png)
![N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylchromane-3-carboxamide](/img/structure/B5558417.png)
![3-[3-acetyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5558422.png)


![3-(2-methylphenyl)-1-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5558431.png)
![1-(3-methoxyphenyl)-5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5558438.png)

![(3S*,4S*)-4-(dimethylamino)-1-{[3-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}pyrrolidin-3-ol](/img/structure/B5558473.png)
![N-{2-[methyl(phenyl)amino]ethyl}-4-(4-morpholinyl)benzamide](/img/structure/B5558492.png)